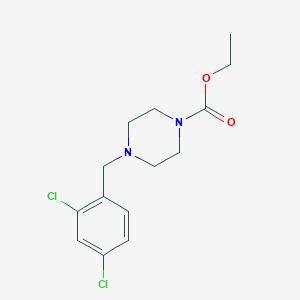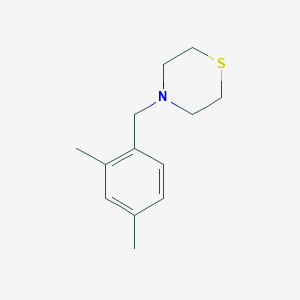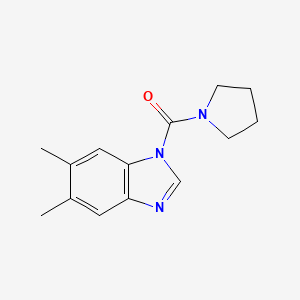![molecular formula C17H18ClNOS B5805229 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. In
科学的研究の応用
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. It has been studied in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
作用機序
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a potent inhibitor of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of CHK1 by this compound results in the accumulation of DNA damage and cell cycle arrest, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular processes, including cell proliferation, cell cycle progression, and apoptosis. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has several advantages for lab experiments, including its potent inhibitory effects on CHK1, its ability to induce DNA damage and cell cycle arrest, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide. One area of research could focus on its potential therapeutic applications in the treatment of various types of cancer. Another area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-[(4-chlorobenzyl)thio]acetamide. The final step involves the reaction of this intermediate with phenethylamine to form this compound.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-8-6-15(7-9-16)12-21-13-17(20)19-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRHCWVVKGZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)



![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)


![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)
